molecular formula C19H25N3O3S B11249946 N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11249946
M. Wt: 375.5 g/mol
InChI Key: CQRUQWLCGUBEJS-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring a cyclohexyl group, a dimethoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of hydrogen atoms on the imidazole ring with the dimethoxyphenyl group using appropriate reagents and catalysts.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage between the imidazole ring and the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction rates.

    Purification Techniques: Employing methods like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted groups on the imidazole or phenyl rings.

Scientific Research Applications

N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigating its effects on various biological pathways and targets.

    Materials Science: Exploring its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group and the imidazole ring enhances its potential for diverse applications.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-cyclohexyl-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H25N3O3S/c1-24-15-8-9-16(17(12-15)25-2)22-11-10-20-19(22)26-13-18(23)21-14-6-4-3-5-7-14/h8-12,14H,3-7,13H2,1-2H3,(H,21,23)

InChI Key

CQRUQWLCGUBEJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)OC

Origin of Product

United States

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